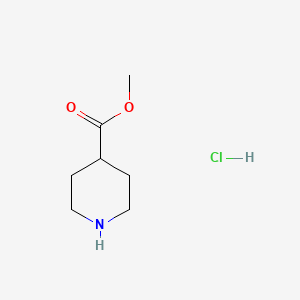
Methyl piperidine-4-carboxylate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection and deprotection of functional groups, amidation, and cyclization reactions. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with high yields under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a pharmaceutical intermediate, involves a Strecker-type condensation followed by selective hydrolysis, basic hydrolysis, and N-debenzylation .
Molecular Structure Analysis
The molecular structures of the compounds related to methyl piperidine-4-carboxylate hydrochloride are characterized using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows trigonal bipyramid geometry .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives include complexation with metals, redox behavior, and fluorescence properties. The study of Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate reveals interesting redox behavior and fluorescence properties, with some complexes emitting violet/violet-blue light . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The thermal degradation of metal complexes derived from piperidine derivatives has been investigated, indicating the formation of metal sulfide as the final residue . The antimicrobial studies of chloro-diorganotin(IV) complexes show that these complexes exhibit higher antibacterial and antifungal activity than the free ligand .
Aplicaciones Científicas De Investigación
Synthesis of Antitubercular Agents
- Application : Methyl piperidine-4-carboxylate hydrochloride is used as a reactant in the synthesis of antitubercular agents .
- Results : The outcomes of these syntheses are new antitubercular agents, although the source does not provide specific quantitative data or statistical analyses .
Synthesis of Aminopyrazine Inhibitors
- Application : This compound is also used as a reactant in the synthesis of aminopyrazine inhibitors .
- Results : The outcomes of these syntheses are new aminopyrazine inhibitors. Again, the source does not provide specific quantitative data or statistical analyses .
Synthesis of Naphthyridine Protein Kinase D Inhibitors
- Application : Methyl piperidine-4-carboxylate hydrochloride is used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
- Results : The outcomes of these syntheses are new naphthyridine protein kinase D inhibitors. The source does not provide specific quantitative data or statistical analyses .
Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide
- Application : This compound is used as a scalable catalyst in the asymmetric hydrogenation of sterically demanding aryl enamide .
- Results : The outcomes of these reactions are new compounds obtained through asymmetric hydrogenation. The source does not provide specific quantitative data or statistical analyses .
C-2 Arylation of Piperidines
- Application : This compound is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
- Results : The outcomes of these reactions are new compounds obtained through C-2 arylation of piperidines. The source does not provide specific quantitative data or statistical analyses .
Synthesis of SMN Protein Modulators
- Application : Methyl piperidine-4-carboxylate hydrochloride is used as a reactant for synthesis of SMN protein modulators .
- Results : The outcomes of these syntheses are new SMN protein modulators. Again, the source does not provide specific quantitative data or statistical analyses .
Synthesis of β-Aryl and β-Amino-Substituted Aliphatic Esters
- Application : This compound is used as a reactant for synthesis of β-aryl and β-amino-substituted aliphatic esters .
- Results : The outcomes of these syntheses are new β-aryl and β-amino-substituted aliphatic esters. The source does not provide specific quantitative data or statistical analyses .
Synthesis of Nitroethylenediamines
Safety And Hazards
Propiedades
IUPAC Name |
methyl piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNWNCTXQDFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996124 | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-4-carboxylate hydrochloride | |
CAS RN |
7462-86-4 | |
| Record name | 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7462-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7462-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
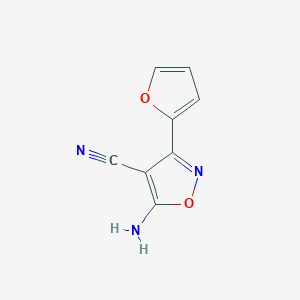
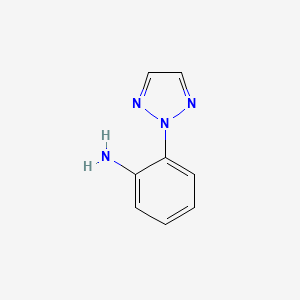
![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
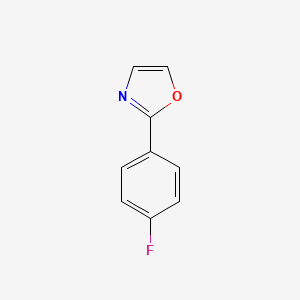
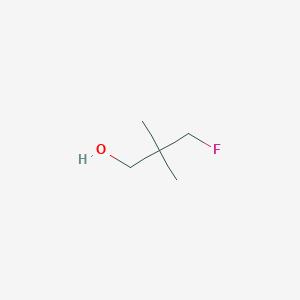
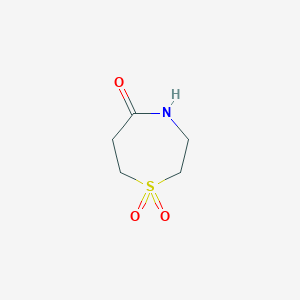
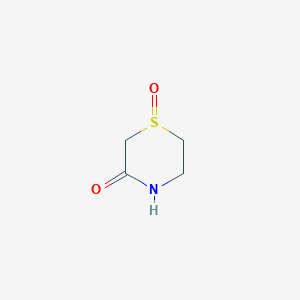
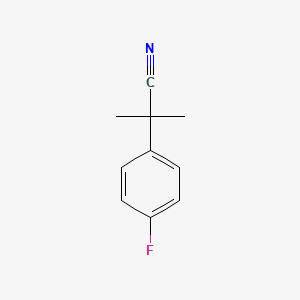
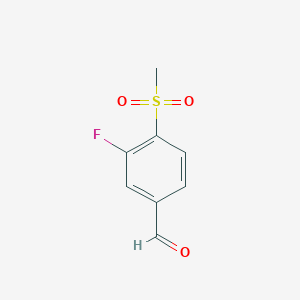
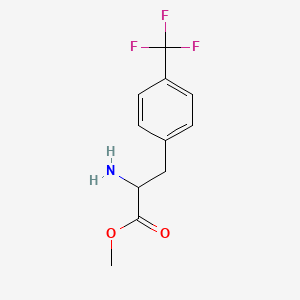
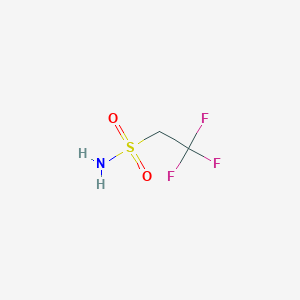
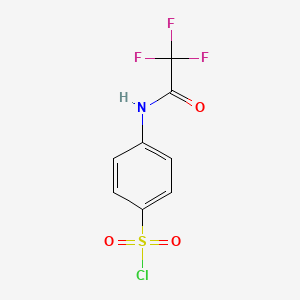
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)